3-(2-chloro-6-fluorobenzamido)-N-phenylbenzofuran-2-carboxamide
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Overview
Description
Molecular Structure Analysis
The molecular formula of this compound is C22H13ClF2N2O3. The InChI key is CLHYMQKOPMMEGF-UHFFFAOYSA-N. Unfortunately, the specific structural details or 3D conformations are not provided in the search results.Physical and Chemical Properties Analysis
The compound is a white crystalline solid. The molecular weight is 426.8. The solubility of the compound is not available.Scientific Research Applications
Synthesis and Structural Analysis
- The compound has been used in synthesizing species like 1-(4-(4-Fluorobenzamido)phenyl)-3-(4-fluorobenzoyl)thiourea, characterized by GC–MS, elemental analyses, and spectroscopy techniques. The novel compound features a benzamide moiety attached to a thiourea nucleus. X-ray diffraction analysis revealed its crystalline structure in the triclinic space group, highlighting the planarity of the carbonyl and thiourea groups and their conformational relationship (Saeed, Erben, Abbas, & Flörke, 2010).
Radiofluorination and Biological Properties
- Fluorinated derivatives of WAY 100635 have been synthesized, using acids like 4-fluorobenzoic acid, and were radiolabeled with fluorine-18. Their biological properties were evaluated in rats, revealing insights into their brain clearance, blood radioactivity half-life, and specific binding ratios. This study demonstrates the potential of such compounds in neuroscience research, particularly in understanding serotonin levels and receptor distribution (Lang et al., 1999).
Antimicrobial Research
- The compound's structure has been manipulated in various studies to explore its antimicrobial properties. For example, microwave-induced synthesis of fluorobenzamides containing thiazole and thiazolidine has shown promising antimicrobial analogs, emphasizing the essential role of the fluorine atom at specific positions for enhanced activity (Desai, Rajpara, & Joshi, 2013).
Photophysical Properties
- Studies on the absorption and fluorescence spectra of carboxamides, including those with structural similarities, have been conducted. These studies are crucial in understanding the electronic and optical properties of such compounds, which can be pivotal in developing new materials for various technological applications (Patil et al., 2011).
Solid-Phase Synthesis
- The compound has been involved in the solid-phase synthesis of complex structures like 1,5-benzodiazepin-2-ones. This synthesis method demonstrates the adaptability of the compound in producing pharmaceutically relevant structures, which could be significant in drug development and medicinal chemistry (Lee, Gauthier, & Rivero, 1999).
Safety and Hazards
Properties
IUPAC Name |
3-[(2-chloro-6-fluorobenzoyl)amino]-N-phenyl-1-benzofuran-2-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H14ClFN2O3/c23-15-10-6-11-16(24)18(15)21(27)26-19-14-9-4-5-12-17(14)29-20(19)22(28)25-13-7-2-1-3-8-13/h1-12H,(H,25,28)(H,26,27) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WXOHKJMVJZZDJK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)NC(=O)C2=C(C3=CC=CC=C3O2)NC(=O)C4=C(C=CC=C4Cl)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H14ClFN2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
408.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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